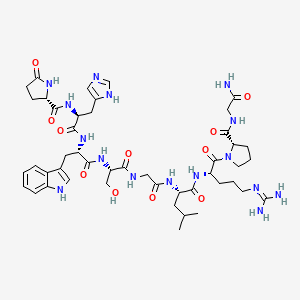

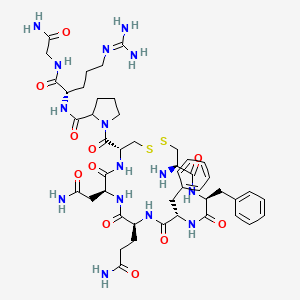

Phenypressin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenypressin is an oxytocin neuropeptide belonging to the vertebrate vasopressin family. It has similar pharmacological properties to arginine vasopressin, with a key difference being the substitution of phenylalanine in the second residue . This compound is primarily found in certain marsupials, such as the eastern gray kangaroo, red kangaroo, tammar wallaby, and quokka wallaby . This compound plays a role in increasing water reabsorption in the kidneys and causing vasoconstriction, which increases blood pressure .

Preparation Methods

Phenypressin is synthesized in the hypothalamus and travels to the posterior pituitary, where it is released into vesicles . The identification and characterization of this neurohypophysial hormone were achieved through amino acid composition analysis, ion-exchange chromatography, and high-pressure liquid chromatography . The synthetic route involves the formation of a disulfide bridge between cysteine residues, creating a nonapeptide sequence: cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, arginyl, and glycinamide .

Chemical Reactions Analysis

Phenypressin undergoes various chemical reactions, including:

Oxidation: The disulfide bridge between cysteine residues can be oxidized, affecting the peptide’s stability and function.

Reduction: The disulfide bridge can be reduced to free thiol groups, altering the peptide’s conformation.

Substitution: The phenylalanine residues can undergo substitution reactions, potentially modifying the peptide’s activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phenypressin has several scientific research applications:

Chemistry: It is used to study peptide synthesis and the effects of amino acid substitutions on peptide function.

Biology: Researchers investigate its role in water reabsorption and vasoconstriction in marsupials.

Medicine: this compound’s similarity to arginine vasopressin makes it a candidate for studying treatments for conditions like diabetes insipidus and hypertension.

Industry: Its vasoconstrictive properties are explored for potential use in pharmaceuticals and therapeutic agents

Mechanism of Action

Phenypressin exerts its effects by binding to vasopressin receptors, primarily the V1a receptor . This binding causes contraction of smooth muscle in the vascular bed, leading to vasoconstriction and increased blood pressure . Additionally, it increases water reabsorption in the kidneys by acting on the renal collecting ducts .

Comparison with Similar Compounds

Phenypressin is compared to other vasopressin analogues such as:

Arginine vasopressin: Similar in function but differs by the substitution of phenylalanine in the second residue.

Lypressin: Found in pigs and used in the treatment of diabetes insipidus.

Desmopressin: A synthetic analogue with enhanced antidiuretic effects and resistance to proteolysis.

Terlipressin: A long-acting analogue used in treating varicose bleeding in liver cirrhosis patients.

This compound’s uniqueness lies in its specific amino acid sequence and its presence in certain marsupials, making it a valuable compound for comparative studies in peptide research .

Properties

CAS No. |

30635-27-9 |

|---|---|

Molecular Formula |

C46H65N15O11S2 |

Molecular Weight |

1068.2 g/mol |

IUPAC Name |

1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O11S2/c47-27-23-73-74-24-33(45(72)61-18-8-14-34(61)44(71)56-28(13-7-17-53-46(51)52)39(66)54-22-37(50)64)60-43(70)32(21-36(49)63)59-40(67)29(15-16-35(48)62)55-41(68)31(20-26-11-5-2-6-12-26)58-42(69)30(57-38(27)65)19-25-9-3-1-4-10-25/h1-6,9-12,27-34H,7-8,13-24,47H2,(H2,48,62)(H2,49,63)(H2,50,64)(H,54,66)(H,55,68)(H,56,71)(H,57,65)(H,58,69)(H,59,67)(H,60,70)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1 |

InChI Key |

ANZXJGXSHMINOI-HXAPPMQUSA-N |

Isomeric SMILES |

C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)

![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)